molecular formula C24H17N3O B5067000 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

Cat. No.: B5067000
M. Wt: 363.4 g/mol
InChI Key: ITBKXQHGURVPRC-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is a complex organic compound characterized by its fused ring structure, which includes a quinoline core and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the quinoline and oxadiazole fragments. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography or recrystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups within the molecule allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with various biological targets suggests that it could be used to treat a range of diseases.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as organic semiconductors or dyes. Its unique electronic properties and stability make it suitable for such applications.

Mechanism of Action

The mechanism by which 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline

  • 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Uniqueness: 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure and reactivity profile make it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(2-phenylquinolin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c1-16-11-13-18(14-12-16)23-26-24(28-27-23)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(20)21/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBKXQHGURVPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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